molecular formula C20H24ClFN8O2 B13883735 tert-Butyl [2-({4-chloro-6-[(1-methyl-1H-imidazol-4-yl)amino]-1,3,5-triazin-2-yl}amino)-2-(4-fluorophenyl)ethyl]carbamate

tert-Butyl [2-({4-chloro-6-[(1-methyl-1H-imidazol-4-yl)amino]-1,3,5-triazin-2-yl}amino)-2-(4-fluorophenyl)ethyl]carbamate

Cat. No.: B13883735
M. Wt: 462.9 g/mol
InChI Key: FKNSTLSTNSMRNV-UHFFFAOYSA-N
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Description

This compound is a structurally complex molecule featuring a 1,3,5-triazine core substituted with chlorine and a 1-methyl-1H-imidazol-4-ylamino group, a 4-fluorophenyl moiety, and a tert-butyl carbamate-protected amine. The triazine ring system is a common pharmacophore in medicinal chemistry, often utilized for its ability to participate in hydrogen bonding and π-π interactions, which are critical for target binding in enzyme inhibitors or receptor modulators . The 4-fluorophenyl group enhances lipophilicity and metabolic stability, while the tert-butyl carbamate serves as a protective group for amines, enabling selective deprotection during synthetic routes .

Properties

Molecular Formula

C20H24ClFN8O2

Molecular Weight

462.9 g/mol

IUPAC Name

tert-butyl N-[2-[[4-chloro-6-[(1-methylimidazol-4-yl)amino]-1,3,5-triazin-2-yl]amino]-2-(4-fluorophenyl)ethyl]carbamate

InChI

InChI=1S/C20H24ClFN8O2/c1-20(2,3)32-19(31)23-9-14(12-5-7-13(22)8-6-12)25-17-27-16(21)28-18(29-17)26-15-10-30(4)11-24-15/h5-8,10-11,14H,9H2,1-4H3,(H,23,31)(H2,25,26,27,28,29)

InChI Key

FKNSTLSTNSMRNV-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCC(C1=CC=C(C=C1)F)NC2=NC(=NC(=N2)NC3=CN(C=N3)C)Cl

Origin of Product

United States

Preparation Methods

The synthesis of tert-Butyl [2-({4-chloro-6-[(1-methyl-1H-imidazol-4-yl)amino]-1,3,5-triazin-2-yl}amino)-2-(4-fluorophenyl)ethyl]carbamate involves multiple steps, each requiring specific reagents and conditions. The general synthetic route includes:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized using a variety of methods, including the Debus-Radziszewski imidazole synthesis, which involves the reaction of glyoxal, ammonia, and an aldehyde.

    Formation of the Triazine Ring: The triazine ring is typically formed through the cyclization of cyanuric chloride with appropriate amines.

    Coupling Reactions: The imidazole and triazine rings are then coupled using a suitable linker, such as a fluorophenyl group, under conditions that promote the formation of the desired bonds.

    Carbamate Formation:

Chemical Reactions Analysis

tert-Butyl [2-({4-chloro-6-[(1-methyl-1H-imidazol-4-yl)amino]-1,3,5-triazin-2-yl}amino)-2-(4-fluorophenyl)ethyl]carbamate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and fluoro positions, using nucleophiles such as amines or thiols.

    Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and tert-butyl alcohol.

Scientific Research Applications

tert-Butyl [2-({4-chloro-6-[(1-methyl-1H-imidazol-4-yl)amino]-1,3,5-triazin-2-yl}amino)-2-(4-fluorophenyl)ethyl]carbamate has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as a pharmaceutical agent due to its unique structural features and biological activity.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.

    Materials Science: The compound’s unique properties make it a candidate for the development of novel materials with specific functionalities.

Mechanism of Action

The mechanism of action of tert-Butyl [2-({4-chloro-6-[(1-methyl-1H-imidazol-4-yl)amino]-1,3,5-triazin-2-yl}amino)-2-(4-fluorophenyl)ethyl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural analogs can be categorized based on variations in the triazine substituents, aromatic systems, and protective groups. Below is a comparative analysis with key compounds:

Table 1: Structural and Functional Comparisons

Compound Name/ID Key Structural Features Biological Activity/Applications Synthetic Challenges
Target Compound 1,3,5-Triazine with Cl, 1-methylimidazole-4-amino, 4-fluorophenyl, tert-butyl carbamate Likely kinase inhibitor or protease modulator (hypothesized based on triazine derivatives) Steric hindrance from tert-butyl carbamate complicates coupling reactions
tert-Butyl (3-hydroxy-4-methylphenyl)carbamate Carbamate-protected phenol, no triazine core Intermediate in peptide synthesis or polymer chemistry Limited solubility due to aromatic hydroxyl group
4-Chloro-6-(pyrrolidin-3-ylmethoxy)pyrimidine hydrochloride Pyrimidine core with chloro and pyrrolidine-methoxy groups Antiviral or anticancer candidate (pyrimidine-based scaffolds) Hydrochloride salt improves solubility but complicates purification
tert-Butyl(3-(7-((2-Methoxy-4-(4-methylpiperazin-1-yl)phenyl)amino)-4-methyl-2-oxo-2H-pyrimido[4,5-d][1,3]oxazin-1(4H)-yl)phenyl)carbamate (15a) Fused pyrimido-oxazinone with carbamate and piperazine substituents Kinase inhibitor (e.g., EGFR or CDK inhibitors) Multi-step synthesis requiring trifluoroacetic acid for coupling

Key Findings

Triazine vs. However, pyrimidines often exhibit better metabolic stability in vivo. The chlorine atom at position 4 of the triazine ring enhances electrophilicity, facilitating nucleophilic substitution reactions, a feature absent in non-halogenated analogs .

Aromatic Substituents: The 4-fluorophenyl group in the target compound improves membrane permeability compared to non-fluorinated analogs (e.g., tert-Butyl (3-hydroxy-4-methylphenyl)carbamate) but may increase risk of off-target interactions due to fluorine’s electronegativity .

Protective Groups: The tert-butyl carbamate in the target compound provides superior stability under basic conditions compared to benzyl or Fmoc protections seen in analogs like (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(1-((benzyloxy)methyl)-1H-imidazol-5-yl)propanoic acid . However, its bulkiness limits solubility in polar solvents.

Biological Activity

The compound tert-Butyl [2-({4-chloro-6-[(1-methyl-1H-imidazol-4-yl)amino]-1,3,5-triazin-2-yl}amino)-2-(4-fluorophenyl)ethyl]carbamate , identified by its CAS number 1200606-41-2, is a synthetic organic molecule that has garnered attention due to its potential biological activities. This article delves into its biological activity, exploring its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure

The molecular formula of the compound is C20H24ClFN8O2C_{20}H_{24}ClFN_8O_2, with a molecular weight of 462.9 g/mol. The structure features a triazine core, an imidazole moiety, and a carbamate functional group, which are significant for its biological interactions.

PropertyValue
Molecular FormulaC20H24ClFN8O2
Molecular Weight462.9 g/mol
CAS Number1200606-41-2

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds containing triazine and imidazole derivatives. For instance, similar compounds have shown cytotoxic effects against various cancer cell lines, including colon (HCT-116), breast (MCF-7), and cervical (HeLa) cancer cells.

Case Study: Cytotoxicity Evaluation

A study evaluated the cytotoxic activity of related compounds and reported IC50 values ranging from 7 to 19 µM against HCT-116 cells. The presence of electron-withdrawing groups like chlorine and fluorine in the structure enhances the compound's potency by facilitating interactions with cellular targets.

The proposed mechanism involves the inhibition of key signaling pathways associated with cell proliferation and survival. The imidazole ring may play a crucial role in modulating these pathways through interactions with protein targets involved in oncogenesis.

Table 2: Cytotoxicity Data from Related Compounds

CompoundCell LineIC50 (µM)
Compound AHCT-11611
Compound BMCF-715
Compound CHeLa18

Structure-Activity Relationship (SAR)

The structure-activity relationship analysis indicates that modifications to the triazine core and the imidazole substituents significantly affect biological activity. For example:

  • Chlorine Substituent : Enhances binding affinity to target proteins.
  • Fluorine Substituent : Increases lipophilicity, improving cell membrane penetration.

Pharmacological Implications

Given its structural characteristics, tert-butyl carbamate derivatives are being explored for their potential as dual-action agents targeting multiple pathways in cancer therapy. The combination of triazine and imidazole scaffolds provides a versatile platform for developing novel anticancer agents.

Future Directions

Research is ongoing to further elucidate the specific mechanisms by which this compound exerts its biological effects. Future studies may focus on:

  • In vivo efficacy assessments.
  • Detailed molecular docking studies to predict binding interactions.
  • Exploration of combination therapies to enhance therapeutic outcomes.

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